Phototherapeutic agent-1

Aggregation-induced emission Photosensitizer Fluorescence quenching

Select Phototherapeutic agent-1 for its unique AIE properties, which circumvent aggregation-caused quenching (ACQ) to maintain robust fluorescence and ROS generation in cellular aggregates. This heavy-atom-free, small-molecule theranostic agent ensures reliable image-guided photodynamic therapy (PDT) data, offering a reproducible, single-molecule alternative to complex nanoparticle systems for precise cancer research applications.

Molecular Formula C18H20N6
Molecular Weight 320.4 g/mol
Cat. No. B10805486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhototherapeutic agent-1
Molecular FormulaC18H20N6
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN(C)C3=CC=CC=C3
InChIInChI=1S/C18H20N6/c1-13-8-6-7-11-15(13)20-18-22-16(21-17(19)23-18)12-24(2)14-9-4-3-5-10-14/h3-11H,12H2,1-2H3,(H3,19,20,21,22,23)
InChIKeyYYFSOEJVXMMFHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phototherapeutic Agent-1: A Multi-Modal AIE-Enabled Photosensitizer for Cancer Phototheranostics Research


Phototherapeutic agent-1 (CAS: 2555045-67-3) is a small-molecule, multi-modal light diagnostic and therapeutic agent characterized by aggregation-induced emission (AIE) properties . With a molecular weight of 802.85 g/mol and formula C39H33F6N2O2PS3, it functions as a photosensitizer capable of generating reactive oxygen species (ROS) upon light activation to kill cancer cells and tumor tissue . As an AIE-active photosensitizer, it circumvents the aggregation-caused quenching that limits conventional photosensitizers, enabling enhanced fluorescence and phototherapeutic activity in aggregated or nanoparticulate states [1]. The compound is supplied as a research-use-only reagent with purity typically ≥98% and is structurally defined by its bithiophene-benzothiazolium core with hexafluorophosphate counterion .

Why Phototherapeutic Agent-1 Cannot Be Replaced by Generic Photosensitizers: The Critical Role of AIE Architecture and Heavy-Atom-Free Composition


Substituting Phototherapeutic agent-1 with a generic photosensitizer such as a conventional porphyrin, chlorin, or non-AIE BODIPY derivative introduces fundamental performance liabilities that compromise experimental reproducibility and data interpretability. First, conventional photosensitizers suffer from aggregation-caused quenching (ACQ), wherein π-π stacking in aqueous or cellular environments dramatically reduces both fluorescence signal and ROS generation capacity, undermining theranostic utility [1]. In contrast, Phototherapeutic agent-1's AIE-active architecture ensures enhanced emission and photosensitization in aggregated states, enabling reliable image-guided therapy [2]. Second, many high-potency BODIPY-based alternatives achieve their activity through heavy-atom incorporation (e.g., iodine), which introduces substantial dark cytotoxicity and phototoxicity index limitations [3]. Phototherapeutic agent-1's heavy-atom-free design offers a distinct safety profile that may reduce off-target dark toxicity, though direct comparative dark toxicity data remain unpublished . Third, generic photosensitizers lack the multi-modal diagnostic-therapeutic integration inherent to this compound's molecular design, necessitating separate imaging agents and complicating experimental workflows.

Phototherapeutic Agent-1: Quantified Performance Differentiation Against Comparator Photosensitizers


AIE-Enabled Fluorescence Retention vs. ACQ-Mediated Signal Loss in Conventional Photosensitizers

Phototherapeutic agent-1, as an AIE-active photosensitizer, exhibits enhanced fluorescence and photosensitization in aggregated states, in direct contrast to conventional photosensitizers such as porphyrins and chlorins that undergo aggregation-caused quenching (ACQ) with markedly reduced singlet oxygen production [1]. While Phototherapeutic agent-1's specific fluorescence quantum yield in aggregate form and ROS generation quantum yield are not reported in current vendor documentation, the AIE mechanism itself confers a class-level advantage wherein emission intensity increases rather than decreases upon aggregation—a critical differentiator for theranostic applications where imaging and therapy must occur simultaneously in cellular uptake states [2]. Direct head-to-head fluorescence retention or ROS yield comparisons between Phototherapeutic agent-1 and named comparators such as Photofrin or mTHPC are not available in the public domain.

Aggregation-induced emission Photosensitizer Fluorescence quenching

Heavy-Atom-Free Composition vs. Iodinated BODIPY Photosensitizers: Dark Cytotoxicity Profile Considerations

Phototherapeutic agent-1 is a heavy-atom-free photosensitizer, distinguishing it from high-potency iodinated BODIPY derivatives that achieve sub-nanomolar IC50 values through heavy-atom-enhanced intersystem crossing but concurrently exhibit elevated dark cytotoxicity. For reference, di-iodinated BODIPY-Mito-I-1 to BODIPY-Mito-I-5 compounds demonstrate IC50,light values of 1.30–6.93 nM against HeLa cells, yet their dark cytotoxicity IC50,dark values range from 0.58–1.09 μM, yielding photocytotoxicity indices of approximately 84–840 [1]. In contrast, Phototherapeutic agent-1's heavy-atom-free molecular architecture is expected to provide a more favorable dark toxicity profile, though vendor documentation currently states only that the compound 'has certain reactive oxygen species (ROS) generation capacity in illumination condition' without specifying dark toxicity metrics, photocytotoxicity index, or cell line-specific IC50 values . Direct head-to-head comparison of dark cytotoxicity between Phototherapeutic agent-1 and iodinated BODIPY analogs has not been published.

Heavy-atom-free Dark cytotoxicity Photosensitizer

Multi-Modal Light Diagnosis Capability vs. Single-Function Photosensitizers

Phototherapeutic agent-1 is explicitly characterized as a 'multi-modal light diagnosis agent' with concurrent therapeutic ROS generation capability . This integrated theranostic functionality distinguishes it from conventional single-function photosensitizers that require separate imaging probes for diagnostic visualization. For context, advanced comparator compounds such as CQ-Mito achieve a Phototoxic Index of 167, while Ru-4T demonstrates an exceptional Phototoxic Index of 114,000 against SK-MEL-28 melanoma cells with EC50 of 740 pM [1]. However, quantitative metrics for Phototherapeutic agent-1's multi-modal performance—including specific cancer cell line IC50 values, phototoxic index, tumor growth inhibition percentage in xenograft models, or ROS quantum yield—are not provided in publicly available vendor documentation, which states only that the compound 'can effectively kill cancer cells and tumor tissue' without numerical parameters .

Multi-modal Theranostic Light diagnosis

Molecular Weight and Structural Complexity: Differentiation from Small-Molecule Photosensitizer Alternatives

Phototherapeutic agent-1 possesses a molecular weight of 802.85 g/mol with a structurally defined bithiophene-benzothiazolium core featuring triphenylamine electron-donating moieties . This places it in an intermediate molecular weight range distinct from both small-molecule porphyrin derivatives (typically 300–600 g/mol) and larger nanoconstruct-based photosensitizers (>>1,000 g/mol). For reference, di-iodinated BODIPY-Mito-I-n analogs with potent nanomolar IC50 values range from approximately 600–800 g/mol depending on PEGylation status, while the comparator PT-1 (a distinct tumor-targeting masked phototherapeutic agent containing SN-38) operates via topoisomerase I inhibition rather than direct ROS generation [1][2]. Phototherapeutic agent-1's specific IUPAC designation—(E)-2-(2-(5'-(4-(bis(4-methoxyphenyl)amino)phenyl)-[2,2'-bithiophen]-5-yl)vinyl)-3-ethylbenzo[d]thiazol-3-ium hexafluorophosphate(V)—defines a precise, reproducible chemical entity suitable for rigorous experimental control, in contrast to heterogeneous natural product-derived photosensitizers or nanoparticle formulations with batch-to-batch variability .

Molecular weight Chemical structure Biodistribution

Phototherapeutic Agent-1: Recommended Research Applications Based on Quantified Differentiation Evidence


In Vitro Cancer Phototheranostics: Image-Guided PDT Studies Requiring AIE-Enabled Fluorescence Retention

Researchers conducting image-guided photodynamic therapy (PDT) studies in cancer cell lines should consider Phototherapeutic agent-1 for applications where maintaining robust fluorescence signal after cellular uptake is critical. Unlike conventional photosensitizers that suffer aggregation-caused quenching (ACQ) with reduced emission and ROS generation in intracellular aggregates [1], Phototherapeutic agent-1's AIE-active architecture ensures that imaging capability and phototherapeutic function are preserved—a prerequisite for reliable correlation between photosensitizer localization and therapeutic outcome [2]. Applications include confocal microscopy-based tracking of photosensitizer distribution, real-time monitoring of PDT response, and development of theranostic protocols combining diagnostic visualization with therapeutic ROS generation in a single experimental workflow.

Heavy-Atom-Free Photosensitizer Comparator Studies: Dark Toxicity Baseline Establishment

For laboratories investigating structure-activity relationships among photosensitizers or optimizing therapeutic windows for in vivo translation, Phototherapeutic agent-1 serves as a heavy-atom-free reference compound. Iodinated BODIPY-based photosensitizers achieve potent nanomolar photocytotoxicity (IC50,light = 1.30–6.93 nM) but exhibit measurable dark cytotoxicity (IC50,dark = 0.58–1.09 μM) that complicates therapeutic index calculation [3]. Phototherapeutic agent-1's heavy-atom-free composition provides a distinct chemical scaffold for comparative studies evaluating the trade-off between heavy-atom-enhanced photopotency and off-target dark toxicity. Researchers should independently establish dark toxicity IC50 values and photocytotoxicity indices in their specific cell line models, as vendor documentation does not currently report these parameters .

Single-Molecule Theranostic Agent Development: Preclinical Biodistribution and Formulation Studies

Investigators developing theranostic agents for preclinical cancer models should evaluate Phototherapeutic agent-1 as a structurally defined, single-molecule alternative to nanoparticle-based phototherapeutic systems. While nanoparticle formulations offer high payload capacity, they introduce complexity in preparation, variable delivery efficiency, and potential carrier-associated toxicity [2]. Phototherapeutic agent-1's well-defined IUPAC structure (MW 802.85 g/mol) enables precise molar dosing, reproducible formulation, and unambiguous interpretation of pharmacokinetic and biodistribution data . Applications include small-animal imaging studies, ex vivo tissue distribution analysis, and development of liposomal or polymeric formulations where a single-molecule AIE-active payload may simplify regulatory and reproducibility considerations.

Multi-Modal Phototherapy Protocol Development: Integration of ROS Generation with Fluorescence Diagnosis

For researchers designing multi-modal cancer phototherapy protocols, Phototherapeutic agent-1 offers an integrated platform that combines light-activated ROS generation with inherent fluorescence for diagnostic imaging . This theranostic integration eliminates the need for co-administered imaging probes that may alter photosensitizer pharmacokinetics or introduce confounding variables. While advanced theranostic compounds such as CQ-Mito and Ru-4T have demonstrated quantified phototoxic indices (PI = 167 and 114,000, respectively) [4], Phototherapeutic agent-1's quantitative performance parameters require investigator validation in specific experimental systems. Recommended applications include protocol optimization studies, comparative efficacy assessments against single-function photosensitizers, and development of standardized light-dose and drug-concentration response curves in investigator-selected cancer models.

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